Cas no 5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide)

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide structure
5409-54-1 structure
Product Name:N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
CAS No:5409-54-1
MF:C14H13NO2
MW:227.258523702621
CID:939649
PubChem ID:79419
Update Time:2025-04-19

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
    • N-(2-hydroxy-5-phenylphenyl)acetamide
    • N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide
    • 3-Acetamino-4-oxy-diphenyl
    • 3-Acetamino-biphenylol-(4)
    • AC1L2XCS
    • AC1Q5M9X
    • Acetanilide, 2'-hydroxy-5'-phenyl-
    • n-(4-hydroxybiphenyl-3-yl)acetamide
    • N-(4-Hydroxy-biphenyl-3-yl)-acetamide
    • N-[4-hydroxy(1,1'-biphenyl)-3-yl]acetamide
    • NSC12483
    • SureCN4665439
    • Oprea1_622722
    • N-(4-Hydroxy[1,1-biphenyl]-3-yl)acetamide
    • cid_79419
    • SCHEMBL4665439
    • UNII-BQB4H6KVM4
    • EINECS 226-480-3
    • SR-01000361244-1
    • SMR000010843
    • N-(2-oxidanyl-5-phenyl-phenyl)ethanamide
    • N-(2-hydroxy-5-phenyl-phenyl)acetamide
    • DTXSID2063846
    • 6-Acetamido-4-phenylphenol
    • NSC 12483
    • 5409-54-1
    • SR-01000361244
    • ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • NSC-12483
    • Oprea1_102141
    • MLS000030849
    • AKOS000507839
    • CHEMBL269928
    • Acetamide, N-(4-hydroxy(1,1'-biphenyl)-3-yl)-
    • HS-3915
    • Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-
    • N-(4-Hydroxy(1,1'-biphenyl)-3-yl)acetamide
    • N-{4-HYDROXY-[1,1'-BIPHENYL]-3-YL}ACETAMIDE
    • HMS2403K16
    • BDBM80350
    • NS00032951
    • BQB4H6KVM4
    • Inchi: 1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)
    • InChI Key: ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C=C1NC(C)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 227.09469
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33
  • LogP: 3.09060
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.